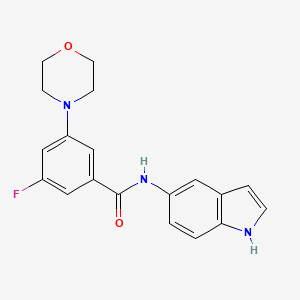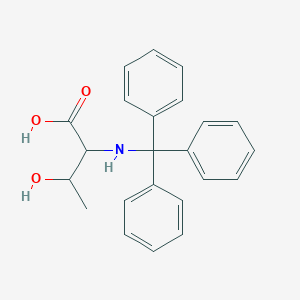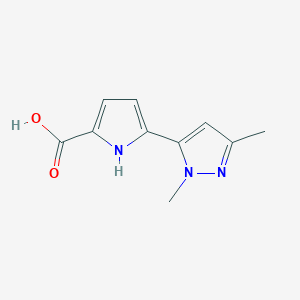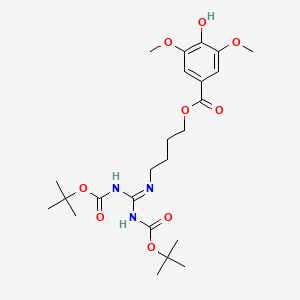
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide is a compound belonging to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond. This compound is known for targeting mitogen-activated protein kinase 14 (MAPK14), making it significant in various biochemical pathways .
Métodos De Preparación
The synthesis of 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Coupling Reactions: The final step involves coupling the indole, fluoro, and morpholine moieties using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide .
Aplicaciones Científicas De Investigación
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins involved in signaling pathways.
Medicine: Due to its ability to inhibit MAPK14, it is researched for potential therapeutic applications in diseases where this kinase is implicated, such as cancer and inflammatory disorders.
Mecanismo De Acción
The primary mechanism of action of 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide involves the inhibition of mitogen-activated protein kinase 14 (MAPK14). This kinase plays a crucial role in cellular responses to stress and inflammation. By inhibiting MAPK14, the compound can modulate various signaling pathways, leading to reduced inflammation and potentially inhibiting cancer cell proliferation .
Comparación Con Compuestos Similares
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide can be compared with other phenylmorpholines and indole derivatives:
The uniqueness of this compound lies in its specific targeting of MAPK14, which distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C19H18FN3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-fluoro-N-(1H-indol-5-yl)-5-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-9-14(11-17(12-15)23-5-7-25-8-6-23)19(24)22-16-1-2-18-13(10-16)3-4-21-18/h1-4,9-12,21H,5-8H2,(H,22,24) |
Clave InChI |
VMLSXFMXUNVCSK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)


![3-[[(4-Methoxyphenyl)methyl]thio]-L-valine](/img/structure/B14787704.png)
![7-[3-Hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B14787716.png)


![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)


![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

